2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride
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Overview
Description
2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Scientific Research Applications
2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The hydroxyl groups may also participate in hydrogen bonding, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Contains additional carbonyl groups, leading to different reactivity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activities.
Uniqueness
2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is unique due to its specific combination of a pyrrolidine ring and hydroxyl groups, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-pyrrolidin-3-ylpropane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(10,5-9)6-2-3-8-4-6;/h6,8-10H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYIZAPJLAYMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCNC1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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